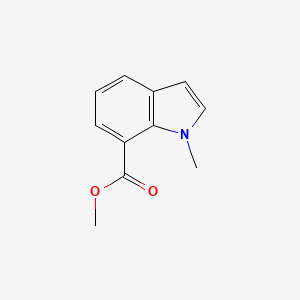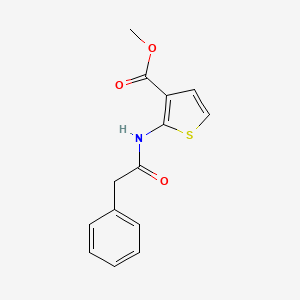
2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide” is a complex organic molecule. It contains a thiophene ring, which is a type of heterocyclic compound that contains sulfur . It also includes a pyridine ring, a chlorophenoxy group, and a propanamide group.
Applications De Recherche Scientifique
Synthesis and Reactivity
Compounds with similar structural elements have been synthesized and investigated for their potential in various chemical reactions and as precursors for further chemical modifications. For instance, compounds featuring chlorophenyl and thiophenyl groups have been explored for their reactivity towards nucleophiles, leading to the synthesis of antiviral agents (Sayed & Ali, 2007). This highlights the potential of such compounds in the development of new pharmaceuticals through complex synthetic pathways.
Antifungal and Antimicrobial Properties
The structural motif of chlorophenyl in combination with other functional groups has been shown to confer antifungal and antimicrobial properties. Research into N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated significant antifungal activity against several pathogens, suggesting a potential application of our compound in the development of new antifungal agents (Xue Si, 2009).
Analytical and Spectroscopic Studies
Compounds incorporating pyridine and thiophene rings have been subjects of analytical studies to identify and understand their structural and electronic properties. These studies often involve advanced spectroscopic techniques, providing insights into the compound's behavior and reactivity, which is crucial for designing molecules with desired properties (Nycz et al., 2016).
Potential for New Material Development
The presence of thiophene units in compounds has been associated with applications in material science, especially in the development of conductive polymers and materials with specific electronic properties. Research in this area explores the electrical and photophysical properties of thiophene-containing polymers, which could be relevant for the development of new electronic materials (Visy, Lukkari, & Kankare, 1994).
Herbicidal and Anticonvulsant Activities
The structural features of this compound suggest potential applications in agriculture and pharmacology. Similar compounds have been evaluated for herbicidal activity, showing effectiveness against various weeds, and for anticonvulsant activity, offering a basis for developing new therapeutic agents (Liu et al., 2008; Kamiński et al., 2015).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-20(2,25-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYITCQAGSLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)
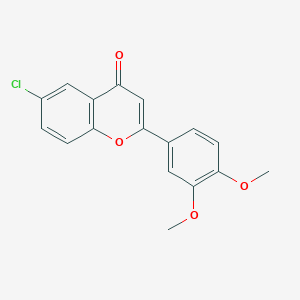
![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)

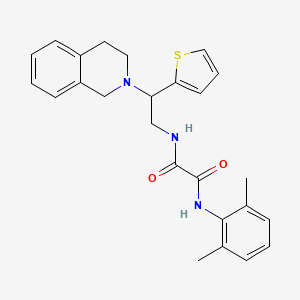
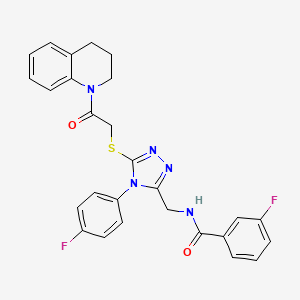

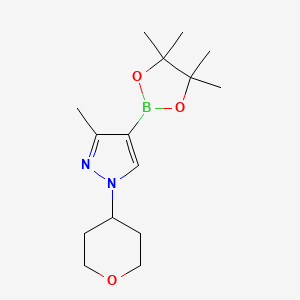
![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)
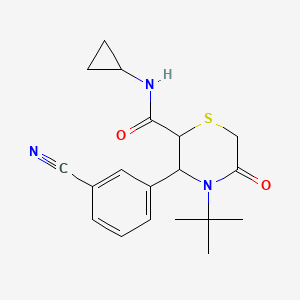
![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)

